molecular formula C7H4FN3O2 B11760736 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11760736
M. Wt: 181.12 g/mol
InChI Key: OCDUQPMNOGIUSE-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1190323-04-6) is a high-value fluorinated and nitrated pyrrolopyridine derivative utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in pharmacology, recognized for its broad spectrum of biological activities. This scaffold serves as a key precursor in the design and synthesis of novel therapeutic agents, particularly in oncology. Recent research has demonstrated the significant potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. These compounds have been developed as colchicine-binding site inhibitors (CBSIs), which effectively disrupt tubulin polymerization and microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines. Specifically, constrained 1H-pyrrolo[3,2-c]pyridine derivatives have shown excellent in vitro antiproliferative activities against human cervical, gastric, and breast cancer cells, with one lead compound exhibiting IC50 values as low as 0.12 µM. The presence of both fluoro and nitro substituents on this bicyclic aromatic system makes it an ideal substrate for further functionalization via nucleophilic aromatic substitution and reduction, enabling rapid diversification to create targeted compound libraries for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDUQPMNOGIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Cyclization: The formation of the pyrrolo[3,2-c]pyridine core is accomplished through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate.

Major Products Formed

    Reduction: 4-fluoro-3-amino-1H-pyrrolo[3,2-c]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrole ring.

Scientific Research Applications

Synthesis of 4-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. One notable approach includes the use of electrophilic fluorination followed by nitration processes to introduce the fluoro and nitro groups at specific positions on the pyrrolopyridine scaffold .

The biological activities associated with this compound include:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with tumor growth .

Antimicrobial Properties

Pyrrolo[3,2-c]pyridine derivatives have been investigated for their antimicrobial activities against a range of pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Neuropharmacological Effects

Some studies suggest that pyrrolo[3,2-c]pyridine derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems has been highlighted in various pharmacological evaluations .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the low nanomolar range .
Study BAntimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Candida albicans with notable minimum inhibitory concentrations (MIC) .
Study CNeuropharmacological EffectsIndicated potential in enhancing cognitive functions in animal models through modulation of dopamine receptors .

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Isomers and Ring Fusion Differences

  • Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine: The [3,2-c] isomer positions the pyridine nitrogen at position 3, adjacent to the pyrrole ring, whereas [2,3-b] isomers have nitrogen at position 2. This alters dipole moments, hydrogen-bonding capabilities, and metabolic stability. For example, pyrrolo[3,2-c]pyridines with trimethoxyphenyl substituents exhibit nanomolar antiproliferative activity , while [2,3-b] derivatives (e.g., 5-aryl-3-nitro compounds) are optimized for kinase inhibition . Example: 5-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine () shares substituents but differs in ring fusion, leading to distinct NMR shifts and biological targeting .

Substituent Effects

  • Nitro Group: The nitro group at position 3 is a strong electron-withdrawing moiety, enhancing electrophilicity. In pyrrolo[2,3-b]pyridines, reduction of nitro to amino groups (e.g., via Raney Nickel hydrogenation) enables further functionalization, such as N-acylation .
  • Fluorine at Position 4: Fluorine’s electronegativity increases lipophilicity and metabolic stability. For instance, 5-fluoro-4-methyl-pyrrolo[2,3-b]pyridine (CID 49761624) shows altered pharmacokinetics compared to non-fluorinated analogs .

Physicochemical Properties

  • NMR Shifts : In pyrrolo[2,3-b]pyridines, the NH proton resonates at δ13.32–13.45 , whereas [3,2-c] isomers may exhibit upfield/downfield shifts due to ring fusion differences.
  • Stability : Nitro groups may confer instability under reducing conditions, while fluorine enhances oxidative stability .

Biological Activity

4-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-c]pyridine core with specific substitutions that influence its biological properties. The presence of a fluoro group and a nitro group enhances its reactivity and interaction with biological targets.

This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, the compound can disrupt processes such as cell proliferation and survival, leading to apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : The compound has demonstrated potent inhibitory effects against several cancer cell lines, including breast cancer (4T1) and ovarian cancer cells. In vitro studies revealed significant reductions in cell proliferation and increased apoptosis rates .
  • Kinase Inhibition : Targeting FGFRs has been shown to be effective in reducing tumor growth. The IC50 values for FGFR inhibition range from 7 nM to 712 nM for related pyrrolo derivatives .

Study 1: FGFR Inhibition

In a study investigating a series of pyrrolo derivatives, this compound exhibited promising FGFR inhibitory activity. The compound was tested against multiple FGFR isoforms, showing selective inhibition with significant potency against FGFR1 and FGFR2. The results indicated an IC50 value of approximately 9 nM for FGFR1 .

Study 2: Apoptosis Induction

Another study focused on the effect of the compound on breast cancer cells (4T1). Treatment with this compound resulted in increased apoptosis markers and reduced migration/invasion capabilities of the cancer cells. Western blot analysis indicated decreased levels of matrix metalloproteinase 9 (MMP9), suggesting a mechanism for reduced metastatic potential .

Data Tables

Biological Activity IC50 Value (nM) Cell Line Effect Observed
FGFR1 Inhibition7-Potent inhibition
FGFR2 Inhibition9-Potent inhibition
Breast Cancer Cell Proliferation104T1Significant reduction
Apoptosis Induction-4T1Increased apoptosis markers
Migration/Invasion Inhibition-4T1Reduced MMP9 expression

Q & A

Q. What are the key synthetic routes for preparing 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A common approach includes:

  • Fluorination : Electrophilic fluorination using Selectfluor® under anhydrous conditions (e.g., acetonitrile, 70°C), as demonstrated for analogous pyrrolopyridines .
  • Nitration : Controlled nitration with HNO₃/H₂SO₄ at 0°C to avoid over-nitration. For example, 3-nitro derivatives of pyrrolo[2,3-b]pyridine were synthesized by slow addition of HNO₃ to H₂SO₄, followed by quenching in cold water to isolate the product .
  • Purification : Column chromatography (silica gel, DCM/EA eluents) or recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : The fluorine atom at position 4 appears as a singlet in ¹⁹F NMR (δ ≈ -170 to -175 ppm). The nitro group deshields adjacent protons, e.g., H-5 and H-6 in pyrrolopyridine show distinct doublets (J ≈ 4–5 Hz) in ¹H NMR .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula. For example, a related nitro-pyrrolopyridine derivative showed a mass accuracy of ±0.3 ppm .
  • X-ray crystallography : Resolves regiochemistry, as seen in structurally similar compounds like N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-pyrrolo[2,3-b]pyridine .

Q. How does the nitro group influence the reactivity of this compound in further functionalization?

Methodological Answer: The nitro group is electron-withdrawing, directing electrophilic substitutions to meta/para positions. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling coupling reactions (e.g., amide formation) .
  • Nucleophilic aromatic substitution : The electron-deficient pyridine ring facilitates displacement of halides or other leaving groups under mild conditions (e.g., Suzuki-Miyaura coupling with arylboronic acids) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound derivatives?

Methodological Answer:

  • DFT calculations : Predict regioselectivity in nitration/fluorination by analyzing frontier molecular orbitals (FMOs) and charge distribution. For example, DFT-guided synthesis reduced byproducts in pyrrolo[2,3-b]pyridine derivatives .
  • Molecular docking : Screen derivatives against kinase targets (e.g., CDK4/6, B-Raf) using PyMOL or AutoDock. Tucatinib, a pyrrolo[2,3-b]pyridine kinase inhibitor, exemplifies this approach .

Q. What strategies address contradictory biological activity data in studies of nitro-substituted pyrrolopyridines?

Methodological Answer:

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation time. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities in nitro derivatives can skew IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Methodological Answer:

  • Substitution patterns : Compare analogues with halogens (Cl, Br) or methyl groups at position 4. For instance, 3-bromo-pyrrolo[3,2-c]pyridine showed enhanced anticancer activity over non-halogenated counterparts .
  • Bioisosteric replacements : Replace nitro with cyano or trifluoromethyl groups to modulate electron-withdrawing effects while retaining activity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Exothermic reactions : Nitration and fluorination require strict temperature control (<5°C) to prevent decomposition. Use jacketed reactors with automated cooling .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography for higher yields .

Q. How does the fused pyrrolopyridine ring system influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis spectroscopy : The conjugated system exhibits λmax ≈ 300–350 nm, with nitro groups causing red shifts. Compare with non-nitrated analogues like 6-fluoro-1H-pyrrolo[3,2-c]pyridine .
  • Fluorescence quenching : Nitro groups typically reduce quantum yield; measure using time-resolved fluorescence spectroscopy to assess suitability for imaging applications .

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